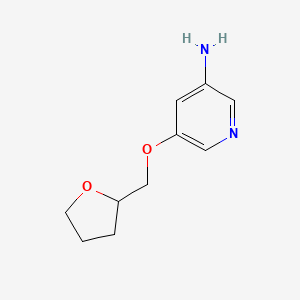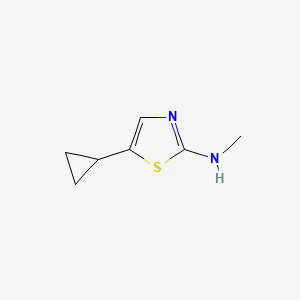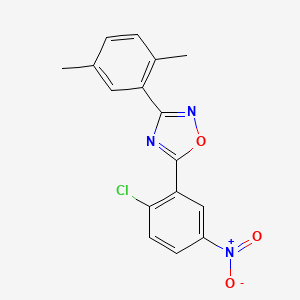![molecular formula C17H18N2O2 B11779048 2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)
2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core substituted with dimethoxyphenyl and dimethyl groups. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-phenylenediamine with substituted benzaldehydes. The reaction is typically carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions. The reaction mixture is then purified by recrystallization from ethanol to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalytic systems, such as Brønsted acidic ionic liquids, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole
- 1-(3,5-Dimethoxyphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
- 2-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole
Uniqueness
2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-10-7-11(2)16-14(8-10)18-17(19-16)13-9-12(20-3)5-6-15(13)21-4/h5-9H,1-4H3,(H,18,19) |
InChI Key |
SSUQUNCVLCKSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778966.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11778970.png)


![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)


![7-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B11779029.png)




